4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide
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Overview
Description
SB-214111 is a small molecule drug that acts as a 5-HT6 receptor antagonist. It was initially developed by Smithkline Beecham Plc for the treatment of central nervous system diseases . The compound has a molecular formula of C18H22BrN3O3S and is known for its potential therapeutic applications in nervous system disorders .
Preparation Methods
The synthesis of SB-214111 involves a Brønsted acid-catalyzed reaction that selectively performs meta-amination of anisidines with aliphatic, heterocyclic, and aromatic amines in a one-pot procedure . This method dramatically simplifies the synthesis of meta-substituted anilines and has the advantage of scalability and remarkable functional group tolerance . The protocol extends to the synthesis of challenging tri-aminated arenes and is successfully applied for the efficient synthesis of 5-HT6 receptor antagonists .
Chemical Reactions Analysis
SB-214111 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common reagents and conditions used in these reactions include Brønsted acids for amination and other specific catalysts for oxidation and reduction . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Mechanism of Action
SB-214111 exerts its effects by acting as an antagonist of the 5-HT6 receptor, a subtype of serotonin receptor . By blocking the 5-HT6 receptor, the compound modulates the release of neurotransmitters in the brain, which can influence various neurological processes and potentially alleviate symptoms of central nervous system disorders . The molecular targets and pathways involved include the serotonin signaling pathway and other related neurotransmitter systems .
Comparison with Similar Compounds
SB-214111 is compared with other similar compounds, such as SB-258510 and SB-271046, which are also 5-HT6 receptor antagonists . These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles . SB-214111 is unique due to its specific synthesis method and the potential for scalability in industrial applications .
Properties
Molecular Formula |
C18H22BrN3O3S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-bromo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BrN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |
InChI Key |
OZYPUQNRUYTZDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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